molecular formula C6H10F3NO B13050548 (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine

(1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine

Cat. No.: B13050548
M. Wt: 169.14 g/mol
InChI Key: YHDUNAWVOZKFKD-AKGZTFGVSA-N
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Description

(1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine is a fluorinated organic compound that features a trifluoromethyl group and a tetrahydrofuran ring. Compounds with such structures are often of interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine typically involves the introduction of the trifluoromethyl group and the tetrahydrofuran ring through a series of chemical reactions. One common method might involve the use of trifluoroacetaldehyde and a suitable amine precursor, followed by cyclization to form the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other derivatives.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the tetrahydrofuran ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, while the tetrahydrofuran ring can undergo ring-opening reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, this compound may be used to study the effects of fluorinated groups on biological activity and metabolic stability.

Medicine

In medicinal chemistry, compounds with trifluoromethyl groups are often explored for their potential as drug candidates due to their unique pharmacokinetic properties.

Industry

In the industrial sector, such compounds can be used in the development of agrochemicals, materials science, and other applications where fluorinated compounds are advantageous.

Mechanism of Action

The mechanism by which (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine: can be compared with other fluorinated amines and tetrahydrofuran derivatives.

    Trifluoromethylated Amines: These compounds share the trifluoromethyl group but may differ in the rest of the structure.

    Tetrahydrofuran Derivatives: These compounds contain the tetrahydrofuran ring but may have different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group and a tetrahydrofuran ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(oxolan-2-yl)ethanamine

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5(10)4-2-1-3-11-4/h4-5H,1-3,10H2/t4?,5-/m0/s1

InChI Key

YHDUNAWVOZKFKD-AKGZTFGVSA-N

Isomeric SMILES

C1CC(OC1)[C@@H](C(F)(F)F)N

Canonical SMILES

C1CC(OC1)C(C(F)(F)F)N

Origin of Product

United States

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